molecular formula C19H19NO4 B14994398 N-(2,4-dimethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

N-(2,4-dimethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B14994398
M. Wt: 325.4 g/mol
InChI Key: XVHIMEZDHSTLBU-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is an organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-2-(5-methylbenzofuran-3-yl)acetamide: A closely related compound with slight structural variations.

    N-(2,4-dimethoxyphenyl)-2-benzofuran-3-ylacetamide: Lacks the methyl group on the benzofuran ring.

    N-(2,4-dimethoxyphenyl)-2-(5-methylbenzofuran-3-yl)ethanamide: Contains an ethanamide group instead of an acetamide group.

Uniqueness

N-(2,4-dimethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with desired properties for various applications.

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C19H19NO4/c1-12-4-7-17-15(8-12)13(11-24-17)9-19(21)20-16-6-5-14(22-2)10-18(16)23-3/h4-8,10-11H,9H2,1-3H3,(H,20,21)

InChI Key

XVHIMEZDHSTLBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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